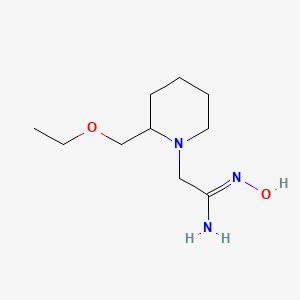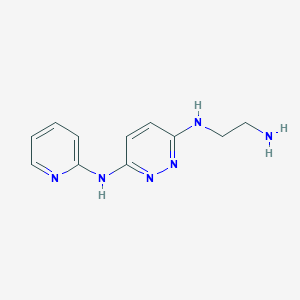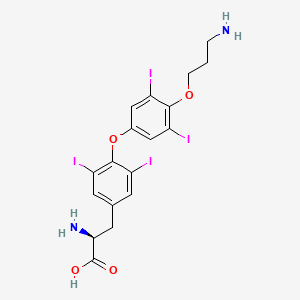
Thyroxine Aminopropyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thyroxine Aminopropyl Ether is a synthetic derivative of thyroxine, a hormone produced by the thyroid gland. Thyroxine plays a crucial role in regulating metabolism, growth, and development in humans and animals. The modification of thyroxine to create this compound aims to enhance its stability, bioavailability, and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thyroxine Aminopropyl Ether involves the modification of the thyroxine molecule by introducing an aminopropyl group. This process typically starts with the iodination of tyrosine residues to form thyroxine. The aminopropyl group is then introduced through a series of chemical reactions, including nucleophilic substitution and etherification. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Thyroxine Aminopropyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacokinetics.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing or modifying its therapeutic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Thyroxine Aminopropyl Ether has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on thyroid hormone activity.
Biology: Investigated for its role in cellular metabolism and gene expression regulation.
Medicine: Explored as a potential therapeutic agent for thyroid disorders, metabolic diseases, and certain cancers.
Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical quality control.
Mécanisme D'action
Thyroxine Aminopropyl Ether exerts its effects by mimicking the action of natural thyroxine. It binds to thyroid hormone receptors in target tissues, initiating a cascade of molecular events that regulate gene expression and metabolic processes. The aminopropyl modification enhances its binding affinity and stability, potentially leading to more sustained and potent effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thyroxine (T4): The parent hormone, essential for normal metabolism and development.
Triiodothyronine (T3): A more active form of thyroid hormone, produced by the deiodination of thyroxine.
Reverse T3 (rT3): An inactive form of triiodothyronine, produced by alternative deiodination pathways.
Uniqueness
Thyroxine Aminopropyl Ether is unique due to its enhanced stability and bioavailability compared to natural thyroxine. The aminopropyl modification allows for more precise control over its pharmacokinetic properties, making it a promising candidate for therapeutic applications where prolonged and consistent hormone levels are desired.
Propriétés
Formule moléculaire |
C18H18I4N2O4 |
|---|---|
Poids moléculaire |
834.0 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-[4-(3-aminopropoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C18H18I4N2O4/c19-11-4-9(6-15(24)18(25)26)5-12(20)17(11)28-10-7-13(21)16(14(22)8-10)27-3-1-2-23/h4-5,7-8,15H,1-3,6,23-24H2,(H,25,26)/t15-/m0/s1 |
Clé InChI |
LKBFZRCWERFDDM-HNNXBMFYSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




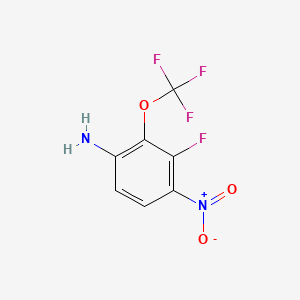
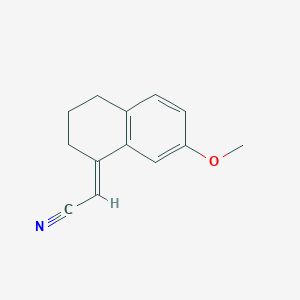
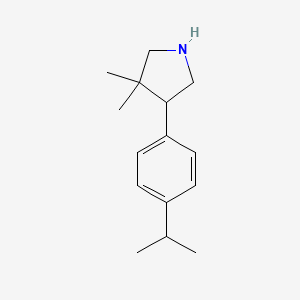
![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)

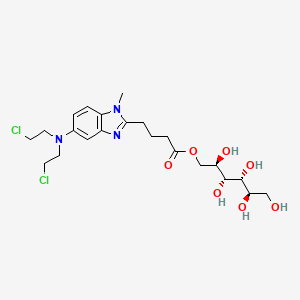
![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
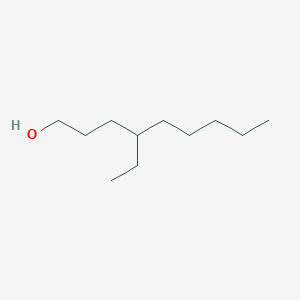
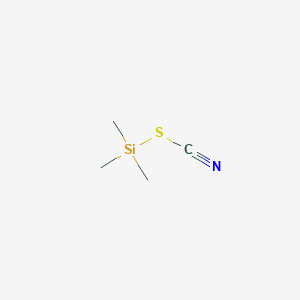
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
